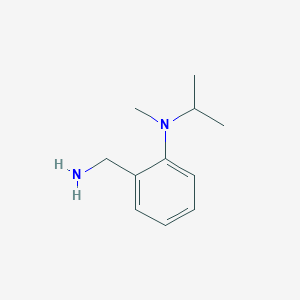

2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline

Description

Properties

IUPAC Name |

2-(aminomethyl)-N-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOMQHGYXXPSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions:

- Oxidation : Can form nitro derivatives and quinones.

- Reduction : Converts into simpler amines or alcohols.

- Electrophilic Substitution : Engages in nitration and halogenation reactions.

Biology

The compound has significant implications in biological research:

- Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibitors, particularly in the context of Alzheimer's disease research. For instance, it has been noted as a potential β-secretase (BACE1) inhibitor, which is crucial for developing treatments for Alzheimer's disease due to its ability to modulate amyloid precursor protein processing .

Industry

In the industrial sector, 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline finds applications in:

- Dyes and Pigments Production : Its chemical properties make it suitable for synthesizing various dyes.

- Specialty Chemicals : Used in producing chemicals tailored for specific industrial applications.

Case Studies

-

Alzheimer's Disease Research :

- A study demonstrated that analogues of this compound exhibited improved brain penetration compared to traditional amide linkers used in BACE1 inhibitors. This advancement indicates a potential pathway for more effective Alzheimer’s treatments while minimizing metabolic liabilities associated with anilines .

- Synthesis Optimization :

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Research Findings

Reactivity: The aminomethyl group in the target compound facilitates condensation reactions (e.g., amide bond formation), as seen in , whereas nitro or ethynyl groups enable distinct pathways like reductions or cycloadditions .

Steric Effects : N-Methyl and N-isopropyl groups in the target compound increase steric hindrance, slowing nucleophilic aromatic substitution compared to simpler analogues like N-(propan-2-yl)aniline .

Biological Activity

2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline, an organic compound with a complex structure, has garnered attention for its potential biological activities. This compound features an aminomethyl group and a propan-2-yl substitution, which contribute to its unique chemical properties and biological interactions. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways and cellular functions.

- Receptor Binding : It has been shown to bind to neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical signaling pathways.

Biological Activity Findings

Research has indicated several biological activities associated with 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory effects, suggesting a broader therapeutic potential.

- Antimicrobial Activity : There is ongoing research into its efficacy as an antimicrobial agent, particularly against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Aminomethyl)aniline | CHN | Lacks isopropyl group; different reactivity |

| N-(Propan-2-yl)aniline | CHN | Lacks aminomethyl group; altered biological activity |

| 3-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline | CHN | Contains both aminomethyl and isopropyl groups |

The presence of both the aminomethyl and isopropyl groups in 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline enhances its binding affinity and selectivity towards biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuroprotective Studies : Research conducted on similar compounds has demonstrated their potential in protecting neuronal cells from oxidative stress, indicating that 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline may share these beneficial properties .

- Antimicrobial Research : A study highlighted the compound's interaction with bacterial membranes, suggesting that it could disrupt cell wall integrity in Gram-positive and Gram-negative bacteria .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that derivatives can selectively inhibit key enzymes involved in metabolic disorders .

Preparation Methods

Reductive Alkylation of 2-(aminomethyl)aniline Derivatives

A common approach to synthesize N-substituted anilines involves reductive alkylation of aniline derivatives with appropriate aldehydes or ketones, followed by reduction.

- Starting from 2-(aminomethyl)aniline, reductive alkylation with acetone or isopropyl ketone in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation can introduce the N-methyl and N-isopropyl substituents.

- This method allows selective mono- or di-alkylation depending on stoichiometry and reaction conditions.

- Catalysts such as platinized carbon under hydrogen pressure (2 x 10^5 to 1 x 10^6 Pa) at 20–80 °C have been reported for related aniline alkylations, providing high yields and selectivity.

Alkylation of Aniline with Methyl and Isopropyl Groups

- Direct alkylation of aniline with methylating agents such as dimethyl ether or methanol in the presence of acid catalysts can yield N-methyl anilines.

- Subsequent alkylation with isopropyl halides or isopropanol derivatives under basic or catalytic conditions can introduce the N-isopropyl substituent.

- Industrial processes often use large-scale reactors with optimized conditions to maximize yield and purity.

Comparative Table of Preparation Routes

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing N-methyl vs. N-isopropyl groups) via coupling patterns and chemical shifts. Aromatic protons near the aminomethyl group show deshielding (~δ 6.8–7.2 ppm) .

- IR : Stretching frequencies for N–H (3350 cm⁻¹) and C–N (1250 cm⁻¹) confirm functional group integrity .

Advanced Research Question : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute configuration and torsional angles. For example, a recent study of N-phenyl analogs used SHELX to confirm dihedral angles (<10°) between aromatic and amine planes, critical for assessing conjugation .

How does structural modification of the aminomethyl group influence catalytic performance in Heck/Suzuki reactions?

Advanced Research Question

Ligand design impacts catalytic activity:

- Phosphine-modified derivatives : N,N′-Bis(diphenylphosphino)-2-(aminomethyl)aniline chelates Pd(II), increasing oxidative addition rates in Suzuki couplings. Electron-rich phosphine groups enhance aryl halide activation, yielding biphenyls in >80% yield .

- Steric effects : Bulky N-isopropyl groups hinder substrate access, reducing turnover frequency. Comparative studies with N-methyl analogs show a 30% drop in efficiency for sterically crowded systems .

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation; airborne concentrations >1 mg/m³ require respirators .

- First Aid : Skin contact mandates immediate washing with soap/water. Eye exposure requires 15-minute flushing with saline .

- Storage : Store in amber glass under nitrogen to prevent oxidation. Incompatible with strong acids/oxidizers .

How can contradictory biological activity data for analogs be reconciled in structure-activity relationship (SAR) studies?

Advanced Research Question

Case studies on cyclopropane-substituted anilines highlight the need for multi-parametric analysis:

- Bioavailability : LogP values >3.5 reduce aqueous solubility, diminishing in vitro activity despite strong target binding .

- Metabolic stability : Microsomal assays reveal rapid N-demethylation in some analogs, necessitating prodrug strategies .

- Assay conditions : Varying pH or redox conditions (e.g., oxidative stress models) alter measured IC₅₀ values by up to 50% .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts (<5% vs. 15% in batch) .

- Catalyst tuning : Immobilized Pd catalysts lower metal leaching, enhancing recyclability (5 cycles with <2% activity loss) .

- In-line analytics : HPLC-MS monitoring detects intermediates early, enabling real-time adjustment of reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.